1-Cyclopropyl-4-methoxy-2-methylbenzene
Description
1-Cyclopropyl-4-methoxy-2-methylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with a cyclopropyl group at position 1, a methoxy group at position 4, and a methyl group at position 2. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol (calculated). Synthesized via a substrate-controlled C–H alkynylation protocol, this compound is obtained as a colorless oil in 77% yield using 1-bromo-4-methoxy-2-methylbenzene as the starting material . Nuclear magnetic resonance (NMR) analysis confirms its structure, with distinct signals at δ 3.78 (methoxy group), 2.41 (methyl group), and 0.99–0.52 ppm (cyclopropyl protons) .
The compound’s unique substitution pattern—combining electron-donating (methoxy, methyl) and strained cyclopropyl groups—imparts distinct physicochemical and reactivity profiles. Below, we compare it with structurally analogous benzene derivatives to highlight key differences in synthesis, stability, and applications.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-cyclopropyl-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-7-10(12-2)5-6-11(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
OEVKXMJABZXLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropylation of Aromatic Precursors
One common approach involves the cyclopropylation of aromatic halides or phenols substituted with methoxy and methyl groups.
Starting from 1-bromo-4-methoxy-2-methylbenzene, cyclopropylation can be achieved via radical or metal-catalyzed reactions. For example, a procedure utilizing 2-iodobenzoate under visible light irradiation selectively activates the cyclopropane C–H bond to form the cyclopropyl-substituted product with good regioselectivity and yields between 51% and 68% for methoxy-substituted aromatic rings.
Copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has been reported for aryl cyclopropyl sulfides, which are structurally related. This method employs copper acetate, cesium carbonate, and bipyridine ligands in dichloroethane solvent at 70 °C for 16 hours, yielding aryl cyclopropyl sulfides in 72% to 99% yields depending on substitution patterns. Although this method targets sulfides, the copper-promoted cyclopropylation chemistry informs the cyclopropyl introduction strategies for aromatic systems.
Grignard Reaction and Alkylation
A patented method describes the synthesis of cyclopropyl-substituted aromatic ethers via:
- Protection of phenolic hydroxyl groups.
- Reaction of the protected phenol with cyclopropylmethyl bromide in the presence of sodium hydride and N,N-dimethylformamide as solvent.
- Subsequent deprotection to yield 4-[2-(cyclopropylmethoxy)ethyl]phenol derivatives with yields around 87.9% for the alkylation step and 92.2% for deprotection.
This method highlights the use of strong bases (sodium hydride) and polar aprotic solvents (DMF) to facilitate nucleophilic substitution with cyclopropylmethyl bromide.
Substitution Reactions Using Sodium Methoxide
For related methoxy-substituted aromatics, substitution of halogenated methylbenzenes with sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or methanol at elevated temperatures (70–150 °C) is effective. For example, 1-chloro-3-halogenotoluene reacts with sodium methoxide to yield 1-chloro-3-methoxy-5-methylbenzene with yields around 67% under optimized conditions. This approach demonstrates mild and scalable conditions for methoxy group installation, which is relevant for preparing precursors for cyclopropylation.
Comparative Data Table of Preparation Methods
Mechanistic Insights and Reaction Analysis
The radical-mediated cyclopropylation exploits the interaction between the aromatic π-system and the cyclopropane C–H bond, facilitating selective activation and functionalization.
Copper catalysis enables the formation of aryl-cyclopropyl bonds via transmetallation from cyclopropylboronic acid, with ligand and base choice critical for yield and selectivity.
Grignard-type alkylation with cyclopropylmethyl bromide proceeds via nucleophilic substitution on protected phenolic ethers, requiring strong bases like sodium hydride to generate the alkoxide nucleophile.
Sodium methoxide substitution reactions proceed via nucleophilic aromatic substitution, favored by electron-withdrawing halogens and polar aprotic solvents to stabilize the transition state.
Summary and Recommendations
The preparation of 1-cyclopropyl-4-methoxy-2-methylbenzene can be effectively achieved via:
- Direct radical C–H activation of brominated methoxy-methylbenzenes under visible light irradiation for selective cyclopropylation.
- Copper-promoted cyclopropylation strategies adapted from aryl sulfide synthesis.
- Nucleophilic substitution of protected phenols with cyclopropylmethyl bromide under strong base conditions.
- Methoxy group installation via sodium methoxide substitution on halogenated methylbenzenes as a precursor step.
For industrial or scale-up purposes, the sodium methoxide substitution and Grignard alkylation methods offer robust and high-yielding routes, while radical and copper-catalyzed methods provide more selective and mild conditions for late-stage cyclopropylation.
Chemical Reactions Analysis
1-Cyclopropyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the cyclopropyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated benzene derivatives.
Scientific Research Applications
1-Cyclopropyl-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-methoxy-2-methylbenzene depends on its specific application. In chemical reactions, the compound typically undergoes electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The cyclopropyl and methoxy groups can influence the reactivity and orientation of these reactions by donating or withdrawing electron density from the benzene ring .
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific derivative or application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes critical data for 1-cyclopropyl-4-methoxy-2-methylbenzene and related compounds:
Key Observations:
- Ethynyl-substituted derivatives (e.g., C₁₃H₁₄O) exhibit higher molecular weights and acute toxicity risks .
- Synthesis Efficiency : The target compound’s 77% yield via C–H alkynylation outperforms the 52% yield of 1-methoxy-4-(1-methoxypropyl)benzene synthesized photocatalytically .
- Stability: While 4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxybenzene is stable under normal conditions , cyclopropyl-containing compounds may exhibit strain-driven reactivity.
Reactivity and Functionalization
- This compound : Participates in alkynylation reactions to form complex derivatives (e.g., 3-(4-methoxy-2-methylphenyl)-5-phenylpent-4-yn-1-yl 2-iodobenzoate) with 61% yield . The methoxy and methyl groups direct electrophilic substitution, while the cyclopropyl ring may undergo ring-opening under harsh conditions.
- 1-(1-Ethynylcyclopropyl)-4-methoxy-2-methylbenzene : The ethynyl group enables click chemistry or polymerization but increases acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
- 1-Methoxy-4-(1-methoxypropyl)benzene : Photocatalytic synthesis involves visible-light-mediated C–O bond formation, offering a greener route but with moderate efficiency .
Q & A
Q. What are the recommended synthesis routes for 1-Cyclopropyl-4-methoxy-2-methylbenzene, and what experimental conditions are critical for yield optimization?
Answer: The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, alkylation of 4-methoxy-2-methylphenol with cyclopropylmethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C yields the product. Key parameters include stoichiometric control of the cyclopropylmethyl reagent, inert atmosphere to prevent oxidation, and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to minimize inhalation risks .
- Storage: Store in airtight containers away from heat, light, and incompatible reagents (e.g., strong acids/bases) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge due to unknown ecotoxicity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography: HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy: ¹H/¹³C NMR for structural confirmation (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm; methoxy group at δ ~3.8 ppm).
- Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion peaks (expected m/z for C₁₂H₁₆O: 176.12) .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions, and what methodological adjustments are needed for catalytic applications?
Answer: The cyclopropyl ring’s strain enhances reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/water (3:1) at 60°C. Steric hindrance from the methyl group at the 2-position may require longer reaction times (24–48 hrs). Monitor via TLC and optimize ligand ratios (e.g., XPhos) to improve turnover .
Q. What strategies can resolve contradictions in toxicity assessments when ecological data are unavailable?
Answer:
- Read-Across Analysis: Compare with structurally similar compounds (e.g., 4-methoxybenzene derivatives) to predict acute toxicity (e.g., LC50 for Daphnia magna).
- Precautionary Measures: Assume GHS Category 4 toxicity (oral/dermal/inhalation) and implement ALARA (As Low As Reasonably Achievable) exposure protocols .
- In Silico Modeling: Use QSAR tools like EPI Suite to estimate biodegradation and bioaccumulation potential .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH conditions for drug delivery applications?
Answer:
- pH Stability Assay: Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hrs. Analyze degradation via HPLC.
- Kinetic Studies: Calculate half-life (t½) using first-order kinetics. The compound is expected to degrade rapidly in strongly acidic/basic conditions (pH <3 or >9) due to methoxy group hydrolysis .
- Protective Formulations: Encapsulate in liposomes or cyclodextrins to enhance stability in physiological pH ranges .
Q. What methodologies are suitable for investigating its potential as a pharmaceutical intermediate in anticancer drug development?
Answer:
- In Vitro Screening: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with reference drugs (e.g., cisplatin).
- Mechanistic Studies: Perform flow cytometry to assess apoptosis induction (Annexin V/PI staining) and ROS generation assays.
- SAR Analysis: Modify substituents (e.g., methoxy to ethoxy) to optimize bioactivity .
Methodological Challenges and Solutions
Q. How can researchers address the lack of bioaccumulation data while ensuring compliance with environmental regulations?
Answer:
- Tiered Testing: Start with OECD 305 dietary accumulation tests in fish (e.g., rainbow trout) to measure BCF (Bioconcentration Factor).
- Microcosm Studies: Simulate environmental fate using soil/water systems spiked with the compound. Track persistence via LC-MS/MS .
- Regulatory Alignment: Follow REACH guidelines for data extrapolation and risk mitigation .
Q. What experimental approaches can validate the compound’s compatibility with green chemistry principles?
Answer:
- Solvent Substitution: Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF in synthesis to reduce toxicity .
- Catalyst Recycling: Optimize Pd recovery using magnetic nanoparticles to minimize heavy metal waste .
- Atom Economy: Redesign synthetic routes to maximize incorporation of starting materials (e.g., one-pot reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
